N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide”, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Selective COX-2 Inhibition
Research has shown that certain sulfonamide derivatives, including compounds similar to the specified chemical, act as selective cyclooxygenase-2 (COX-2) inhibitors. This selectivity is crucial for developing drugs that can treat inflammation, pain, and possibly cancer without the gastrointestinal side effects associated with non-selective COX inhibitors. The introduction of fluorine atoms in these compounds has been found to notably increase COX1/COX-2 selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors for clinical trials in treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, these compounds demonstrate significant potential in protecting metallic surfaces against corrosion, which is valuable in industrial applications where metal longevity and integrity are critical (Kaya et al., 2016).
Advanced Material Characterization
Structural investigation of compounds like "N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide" and its derivatives using techniques like single-crystal X-ray and solid-state NMR has provided insights into their potential applications as active pharmaceutical ingredients (APIs) for treating conditions such as dementia. These studies help in understanding the molecular dynamics and stability of such compounds, which is essential for drug design and development (Pawlak et al., 2021).
Synthesis and Functionalization Techniques
Research into sulfonamide compounds has also extended into their roles in facilitating novel synthesis and functionalization techniques. This includes their use in N-demethylation of amides, functionalization of fullerenes (C60), and as components in mixed-ligand copper(II)-sulfonamide complexes with applications in DNA binding, cleavage, genotoxicity, and anticancer activity. These studies open new avenues in synthetic chemistry, offering efficient methods for creating complex molecules and materials with specific functions (Yi et al., 2020; Li et al., 2015; González-Álvarez et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to the active site, preventing the target from performing its function . In the case of CDK2 inhibitors, they prevent the kinase from phosphorylating its substrates, leading to cell cycle arrest .
Biochemical Pathways
By inhibiting CDK2, these compounds prevent the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .
Result of Action
Similar compounds that inhibit cdk2 have been shown to cause cell cycle arrest, leading to a decrease in cell proliferation . This can result in the death of cancer cells, making these compounds potential candidates for cancer treatment .
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2S/c1-14-12-17(6-7-18(14)19)24(22,23)20-13-15-8-10-21(11-9-15)16-4-2-3-5-16/h6-7,12,15-16,20H,2-5,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATKTWXNMXBPMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.